
1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene
Overview
Description
“1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene” is a chemical compound with the CAS Number: 898759-17-6 . It has a molecular weight of 233.09 and its IUPAC name is 2-(2,6-dichlorobenzyl)-1,3-dioxolane . The compound is a colorless liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10Cl2O2/c11-8-2-1-3-9(12)7(8)6-10-13-4-5-14-10/h1-3,10H,4-6H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 233.09 and its IUPAC name is 2-(2,6-dichlorobenzyl)-1,3-dioxolane .Scientific Research Applications
Synthesis and Chemical Properties
The research on 1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene and related compounds primarily focuses on their synthesis, chemical properties, and applications in various fields such as material science and organic synthesis.
Chemical Synthesis and Derivative Formation
The synthesis of 1,3-dioxolane derivatives involves reactions with different aldehydes, leading to products that undergo further chemical transformations such as bromination, dichlorocarbene addition, and epoxidation (Kerimov, 2001). Similarly, copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers have been synthesized, showcasing the structural versatility and potential for material science applications (Morariu & Bercea, 2004).
Crystal Structure and Molecular Interactions
Studies on the crystal structure of compounds containing 1,3-dioxolane units reveal their conformation and molecular interactions. For example, the crystal structure analysis of certain derivatives shows envelope forms of 1,3-dioxolane rings, highlighting the significance of intramolecular hydrogen bonding and weak intermolecular interactions (Ōishi et al., 2018).
Preparation of Cyclic Acetals and Gem-Dichlorocyclopropanes
The synthesis of cyclic acetals and gem-dichlorocyclopropanes based on 1,2-dichloromethylbenzene demonstrates the chemical versatility of 1,3-dioxolane derivatives. These compounds exhibit potential for further chemical modifications and applications in organic synthesis (Dzhumaev et al., 2021).
Anion Transport and Catalysis
Derivatives of 1,3-dioxolane have been investigated for their anion transport capabilities, with modifications leading to significant increases in activity. This suggests potential applications in membrane science and selective transport processes (Peng et al., 2016).
Polymer Synthesis and Applications
The synthesis of polymers incorporating 1,3-dioxolane derivatives opens up possibilities for creating materials with specific properties, such as improved thermal stability or unique structural features (Fan et al., 2015).
Mechanism of Action
Target of Action
It’s known that 1,3-dioxolanes can be prepared from carbonyl compounds , suggesting that carbonyl compounds could be potential targets.
Mode of Action
1,3-dioxolanes are known to be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a brönsted or a lewis acid catalyst . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that 1,3-dioxolanes can be used as reagents for wittig olefinations , which are important reactions in organic synthesis. This suggests that the compound might affect pathways involving olefin formation.
Pharmacokinetics
The compound’s molecular weight is 23309 , which is within the range generally considered favorable for oral bioavailability in drug discovery.
Result of Action
Given its potential role in olefin formation , it might be involved in the synthesis of various organic compounds.
Action Environment
It’s known that 1,3-dioxolanes offer stability against all types of nucleophiles and bases , suggesting that the compound might be stable under a variety of environmental conditions.
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-2-1-3-9(12)7(8)6-10-13-4-5-14-10/h1-3,10H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJNYQVIHYPKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645868 | |
| Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
898759-17-6 | |
| Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



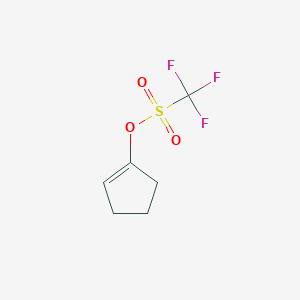

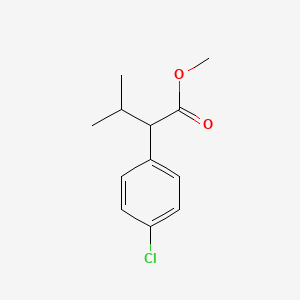
![Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B3024976.png)
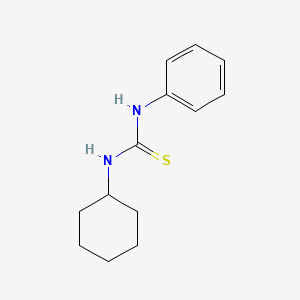
![4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3024978.png)
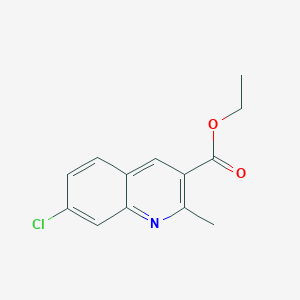
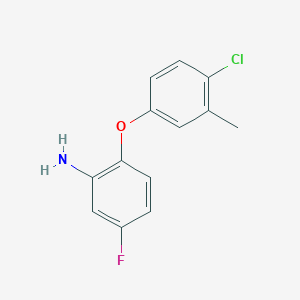

![[(1-Cyclopentylpiperidin-3-yl)methyl]amine](/img/structure/B3024983.png)

![4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3024986.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3024987.png)
